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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
4-Fluoro-1,2-benzoxazol-3-amine is a critical heterocyclic building block in modern medicinal

chemistry. As a fluorinated derivative of the 1,2-benzoxazole (or indoxazine) scaffold, it

provides a unique combination of structural rigidity, hydrogen bonding capabilities, and

metabolic stability that is highly sought after in drug design. The strategic placement of the

fluorine atom at the 4-position significantly influences the molecule's electronic properties and

binding interactions, making it a valuable intermediate for synthesizing a range of

pharmacologically active agents. This guide provides a detailed examination of its core

physicochemical properties, a plausible synthetic pathway, and its established role in the

development of therapeutics, particularly for central nervous system (CNS) disorders.

The 1,2-Benzoxazole Scaffold: A Privileged
Structure in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,2-

benzoxazole ring system is a "privileged scaffold"—a molecular framework that is capable of

binding to multiple biological targets with high affinity. Its presence in successful drugs, such as
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the anticonvulsant zonisamide and the antipsychotic risperidone, underscores its therapeutic

importance.[1]

The introduction of a fluorine atom, as in 4-Fluoro-1,2-benzoxazol-3-amine, is a common

strategy in medicinal chemistry to enhance key drug-like properties.[1] Fluorine can improve

metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through

favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving oral

bioavailability and cell permeability.[1] The 3-amino group on the benzoxazole ring serves as a

versatile chemical handle for further synthetic elaboration, allowing for the construction of

diverse molecular libraries.

This combination of a proven scaffold, the strategic use of fluorine, and a reactive amine

functional group makes 4-Fluoro-1,2-benzoxazol-3-amine a high-value intermediate for

targeting complex diseases.[2]

Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is fundamental to

its application in synthesis and drug development. These parameters govern its solubility,

stability, reactivity, and pharmacokinetic behavior.

Key Molecular Identifiers
The fundamental identifiers for 4-Fluoro-1,2-benzoxazol-3-amine are summarized below for

unambiguous reference.

Identifier Value Source(s)

IUPAC Name
4-fluoro-1,2-benzoxazol-3-

amine
N/A

CAS Number 904815-05-0 [3]

Molecular Formula C₇H₅FN₂O [2][4]

Molecular Weight 152.13 g/mol [3]

Canonical SMILES
C1=CC2=C(C(=C1)F)C(=NO2)

N
[4]
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Core Physicochemical Properties
The properties listed below are a combination of data from commercial suppliers and

computational predictions. Experimental data for properties such as melting point, pKa, and

aqueous solubility are not widely published in peer-reviewed literature, a common scenario for

specialized chemical intermediates.
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Property Value
Comments and
Significance

Source(s)

Purity ≥97%

Typical purity

available from

commercial chemical

suppliers.

[3]

Storage Condition 2-8°C

Recommended for

maintaining long-term

stability and

preventing

degradation.

[2]

XlogP (Predicted) 1.5

This value indicates

moderate lipophilicity,

suggesting a good

balance between

aqueous solubility and

membrane

permeability, a

desirable trait for

potential drug

candidates.

[4]

Polar Surface Area

(Predicted)
61.3 Å²

The polar surface

area is below the 140

Å² threshold often

associated with good

oral bioavailability,

suggesting the

molecule has

favorable transport

properties.

[5]

Hydrogen Bond

Donors

1 (from -NH₂) The primary amine

group can act as a

hydrogen bond donor,

crucial for interacting

with biological targets

[5]
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like enzyme active

sites or receptors.

Hydrogen Bond

Acceptors

3 (from -N=, -O-, and

F)

Multiple acceptor sites

allow for versatile and

strong binding

interactions with

biological

macromolecules.

[5]

Synthesis and Analytical Characterization
As a key intermediate, the reliable synthesis and rigorous characterization of 4-Fluoro-1,2-
benzoxazol-3-amine are paramount for its use in multi-step pharmaceutical production.

General Synthetic Strategy: Cyclization Pathway
The synthesis of 3-amino-1,2-benzisoxazoles typically proceeds via the intramolecular

cyclization of an ortho-substituted benzonitrile derivative. A common and effective method

involves the base-mediated cyclization of an oxime precursor. For 4-Fluoro-1,2-benzoxazol-3-
amine, a plausible route starts with 2,6-difluorobenzonitrile.

Experimental Protocol (Hypothetical, based on established methods for related compounds[6]):

Oxime Formation: 2,6-difluorobenzonitrile is reacted with hydroxylamine in the presence of a

base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction mixture is

heated to form the corresponding amidoxime intermediate. The rationale here is to introduce

the N-OH group that is essential for the subsequent cyclization.

Intramolecular Cyclization: The crude amidoxime is dissolved in a solvent such as toluene or

methanol. A strong base, like potassium hydroxide or potassium tert-butoxide, is added.[6]

The mixture is heated to reflux. The base deprotonates the hydroxyl group of the oxime,

which then acts as a nucleophile, attacking the carbon atom of the nitrile group's ortho-

fluorine substituent in an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

This step forms the benzoxazole ring.
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Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the

mixture is cooled. The solvent is removed under reduced pressure. The residue is then

subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an

organic solvent (e.g., ethyl acetate). The final product is purified by column chromatography

or recrystallization to yield pure 4-Fluoro-1,2-benzoxazol-3-amine.

This self-validating protocol relies on the clear disappearance of the starting material and the

appearance of a new, more polar product spot on TLC, which can be readily characterized by

mass spectrometry to confirm the expected molecular weight.
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Step 1: Oxime Formation

Step 2: Intramolecular Cyclization

Step 3: Purification

2,6-Difluorobenzonitrile

Amidoxime Intermediate

 Ethanol, Heat

Hydroxylamine (NH2OH) + Base

Amidoxime Intermediate

4-Fluoro-1,2-benzoxazol-3-amine

 Toluene, Reflux (SNAr)

Strong Base (e.g., KOH)

Crude Product

Purified Product

 Column Chromatography

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 4-Fluoro-1,2-benzoxazol-3-amine.

Standard Analytical Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1367791?utm_src=pdf-body-img
https://www.benchchem.com/product/b1367791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confirmation of the structure and purity of the synthesized compound is achieved through a

standard battery of spectroscopic techniques.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic

signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the

fluorine atom, and a broad singlet corresponding to the -NH₂ protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would reveal the distinct carbon

environments, with the carbon atom attached to the fluorine showing a characteristic large

coupling constant (JC-F).

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular

weight of the compound by showing a prominent ion peak at m/z 153.04 [M+H]⁺.[4]

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the

primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxazole ring, and C-F

stretching.

Core Applications in Medicinal Chemistry
4-Fluoro-1,2-benzoxazol-3-amine is not an active pharmaceutical ingredient itself but rather a

crucial starting material for building more complex and potent drugs.

A Key Intermediate for CNS-Active Agents
The benzoxazole scaffold is a cornerstone in the development of antipsychotic and neuroleptic

drugs.[2] Its derivatives are known to interact with various receptors in the central nervous

system, including dopamine and serotonin receptors. The structural analogue, 6-fluoro-1,2-

benzisoxazole, is the core of the widely prescribed atypical antipsychotic drug Risperidone.[1]

[9] The synthesis of Risperidone and related compounds involves coupling the 6-fluoro-3-(4-

piperidinyl)-1,2-benzisoxazole hydrochloride intermediate with a second heterocyclic moiety.[6]

By analogy, 4-Fluoro-1,2-benzoxazol-3-amine serves as a valuable precursor for creating

novel analogues of such drugs. The amine group provides a convenient point of attachment for

side chains designed to fine-tune receptor binding affinity, selectivity, and pharmacokinetic

profiles. Its use allows for the exploration of new chemical space in the pursuit of next-

generation treatments for psychiatric disorders like schizophrenia and bipolar disorder.[2]
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4-Fluoro-1,2-benzoxazol-3-amine
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Caption: Logical flow from intermediate to a potential Active Pharmaceutical Ingredient (API).

Broader Therapeutic Potential
Beyond CNS applications, derivatives of fluorinated benzoxazoles have been investigated for a

range of other therapeutic activities, including:

Antimicrobial Agents: Novel benzisoxazole amides have shown potent activity against

various pathogenic bacteria and fungi.[7]

Antiproliferative Agents: Certain derivatives have demonstrated significant activity against

human carcinoma cell lines, indicating potential for development as anticancer drugs.[10]

The versatility of the 4-Fluoro-1,2-benzoxazol-3-amine core makes it a valuable platform for

generating diverse compound libraries for high-throughput screening against numerous

biological targets.

Conclusion
4-Fluoro-1,2-benzoxazol-3-amine is a specialized yet highly significant molecule in the field of

drug discovery and development. Its physicochemical profile, characterized by moderate

lipophilicity and ample hydrogen bonding capacity, makes it an ideal building block. The

strategic inclusion of a fluorine atom enhances its drug-like properties, while the amine

functionality provides the synthetic versatility required for modern medicinal chemistry

campaigns. For researchers and scientists, this compound represents a validated starting point

for the rational design of novel therapeutics aimed at challenging diseases, particularly within

the realm of central nervous system disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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